REACTION_CXSMILES
|
S(Cl)(Cl)=O.[CH3:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9]([OH:11])=[O:10].[CH3:16]N(C)C=O>CO>[CH3:5][C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][C:14]=1[CH3:15])[C:9]([O:11][CH3:16])=[O:10]
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Name
|
|
Quantity
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80 mL
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Type
|
reactant
|
Smiles
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S(=O)(Cl)Cl
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Name
|
|
Quantity
|
35 g
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Type
|
reactant
|
Smiles
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CC=1C=C(C(=O)O)C=CC1C
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Name
|
|
Quantity
|
1 mL
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Type
|
reactant
|
Smiles
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CN(C=O)C
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Name
|
|
Quantity
|
227 mL
|
Type
|
solvent
|
Smiles
|
CO
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred for 12 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The resulting reaction mixture
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Type
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CONCENTRATION
|
Details
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concentrated under reduced pressure
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Type
|
WASH
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Details
|
washed with 5% sodium carbonate solution
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Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
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Smiles
|
CC=1C=C(C(=O)OC)C=CC1C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |